1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-
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Overview
Description
The compound “1,3,2-Dioxathiolane, 4-methyl-, 2,2-dioxide, (4R)-” is also known as ®-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide . It has a molecular weight of 138.14 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is a liquid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C3H6O4S . The InChI code is 1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m1/s1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 138.14 . It is a liquid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.408 g/mL .Scientific Research Applications
Synthesis of Modified Nucleosides
Researchers have developed efficient methods for the synthesis of 2′-O-modified nucleosides using 1,3,2-dioxathiolane 2,2-dioxide. This process demonstrates selectivity in alkylation reactions, resulting in products with potential applications in nucleic acid research and drug development (Fraser et al., 2000).
Electrolytes for Lithium-Ion Batteries
1,3,2-Dioxathiolane-2,2-dioxide (DTD) has been evaluated as a co-solvent in electrolytes for lithium-ion batteries. Its inclusion in propylene carbonate-based electrolytes improves the stability and performance of graphite electrodes by forming an effective solid electrolyte interface (SEI), enhancing the battery's efficiency and longevity (Janssen et al., 2014).
Asymmetric Synthesis of Amino Acids
The compound has been utilized in the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives. Its enantiomers were employed as synthons in alkylation reactions, providing a route to obtain diverse stereoisomers of significant biological interest (Jakubowska et al., 2015).
Enhanced Battery Performance
Incorporating 4-Propyl-[1,3,2]dioxathiolane-2,2-dioxide (PDTD) into lithium-ion battery electrolytes has shown to significantly improve the initial Coulombic efficiency and cycling stability. This additive enhances the interfacial properties between electrodes and electrolyte, contributing to better overall cell performance (Lin et al., 2018).
Chemical Transformations and Biological Activity
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, a structural analog containing the sultone core, has been explored for its potential in synthetic chemistry and pharmacology. Its unique reactivity has been leveraged in multicomponent reactions to construct novel molecular systems with promising antimicrobial properties (Grygoriv et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
(4R)-4-methyl-1,3,2-dioxathiolane 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3/t3-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNUCOGMMHHNA-GSVOUGTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COS(=O)(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006381-03-8 |
Source
|
Record name | (4R)-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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